molecular formula C20H30O4 B12372782 Preleoheterin

Preleoheterin

Cat. No.: B12372782
M. Wt: 334.4 g/mol
InChI Key: LRQKKQYUECPRMI-YHUSEBDRSA-N
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Description

Preleoheterin is a labdane diterpenoid isolated from Leonurus heterophyllus (motherwort), a plant widely used in traditional Chinese medicine (TCM). Its molecular formula is C₂₂H₃₂O₆, with a molecular weight of 392.49 g/mol . Structurally, it features a 9α,13R-15,16-diepoxy arrangement in its labdane skeleton, distinguishing it from related compounds . This compound exhibits moderate solubility (LogD: 0.33) and ADMET properties, including low blood-brain barrier permeability and high plasma protein binding (PPB) . Pharmacologically, it targets enzymes and receptors such as CHRM3, PTGS2 (COX-2), and ADRB2, suggesting roles in anti-inflammatory and cardiovascular therapies .

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H30O4/c1-13-14(21)15(22)16-17(2,3)6-5-7-18(16,4)20(13)9-8-19(24-20)10-11-23-12-19/h10-11,13-14,16,21H,5-9,12H2,1-4H3/t13-,14-,16+,18+,19-,20-/m1/s1

InChI Key

LRQKKQYUECPRMI-YHUSEBDRSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)[C@@H]2[C@@]([C@@]13CC[C@]4(O3)COC=C4)(CCCC2(C)C)C)O

Canonical SMILES

CC1C(C(=O)C2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C)O

Origin of Product

United States

Preparation Methods

Preleoheterin can be isolated from the fresh leaves of Leonurus japonicus . The isolation process involves extraction and purification techniques commonly used in natural product chemistry.

Chemical Reactions Analysis

Preleoheterin undergoes various chemical reactions typical of labdane diterpenes. These reactions include:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Preleoheterin involves the inhibition of pro-inflammatory pathways. It targets and inhibits the production of nitric oxide and pro-inflammatory cytokines, which are key mediators of inflammation . This inhibition helps reduce inflammation and its associated symptoms.

Comparison with Similar Compounds

Preleoheterin vs. Leoheterin

Leoheterin, another labdane diterpenoid from Leonurus heterophyllus, shares a similar core structure but differs in substituent positions. Key distinctions include:

  • Epoxy Group Arrangement : Leoheterin has 15,16-epoxy groups, whereas this compound has 9α,13R-15,16-diepoxy groups .
  • Biological Targets : Leoheterin primarily interacts with PAF (platelet-activating factor) , while this compound targets PTGS2 and ADRB2 , indicating divergent anti-inflammatory mechanisms .

This compound vs. Iso-Preleoheterin

Iso-preleoheterin, a structural isomer, highlights the impact of stereochemistry on bioactivity:

  • Structural Differences : Iso-preleoheterin has an α-ketol rearrangement in ring B, altering its hydrogen-bonding capacity and solubility (LogD: 0.33 vs. This compound’s 0.33 ) .
  • Target Specificity : Iso-preleoheterin targets PTGS1 (COX-1) and GRIA2 (glutamate receptor) , unlike this compound’s focus on PTGS2 and CHRM3 .
  • Bioactivity : this compound shows higher binding affinity to HSP90A and CALM1 , critical for protein folding and calcium signaling, respectively .

This compound vs. Isopreleosibirone A

Isopreleosibirone A, isolated from Leonurus sibiricus, shares spectroscopic similarities but differs in ring B substituents:

  • Substituent Orientation : Isopreleosibirone A has a 7β-hydroxyl group and 3α-acetoxy moiety, contrasting this compound’s 7β-hydroxyl-6-one system .
  • Artifact Potential: Isopreleosibirone A may form as an artifact during extraction via α-ketol rearrangement, complicating natural abundance assessments .

Pharmacological and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Property This compound Leoheterin Iso-Preleoheterin Isopreleosibirone A
Molecular Formula C₂₂H₃₂O₆ C₂₂H₃₂O₆ C₂₂H₃₂O₆ C₂₂H₃₂O₆
Epoxy Groups 9α,13R-15,16 15,16 9α,13R-15,16 15,16
Key Targets PTGS2, CHRM3 PAF PTGS1, GRIA2 N/A
Oral Bioavailability 85.97 Not reported 66.29 Not reported
Source L. heterophyllus L. heterophyllus L. heterophyllus L. sibiricus
References

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The 9α,13R-15,16-diepoxy configuration in this compound enhances its binding to PTGS2 , a key anti-inflammatory target, compared to Leoheterin’s PAF-focused activity .
  • Therapeutic Potential: this compound’s high OB and PPB suggest suitability for systemic delivery, while Iso-preleoheterin’s PTGS1 inhibition may favor gastrointestinal applications .
  • Natural vs.

Biological Activity

Preleoheterin, a labdane diterpene isolated from Leonurus japonicus, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H30_{30}O4_4
  • Molecular Weight : 334.45 g/mol
  • CAS Number : 151178-05-1

This compound is characterized by a complex structure typical of labdane diterpenes, which contributes to its biological activity. The compound can be derived from the leaves of Leonurus japonicus, a plant known for its medicinal properties.

Biological Activities

This compound exhibits several biological activities that are significant in pharmacology:

  • Antimicrobial Activity :
    • Studies have shown that extracts containing this compound display notable antimicrobial effects against various pathogens. For instance, the chloroform extract of Leonurus japonicus demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) indicating effective inhibition of bacterial growth .
  • Anti-inflammatory Properties :
    • This compound has been linked to anti-inflammatory effects, potentially through the modulation of inflammatory pathways. Research indicates that labdane diterpenes can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Cardioprotective Effects :
    • The compound has shown promise in cardioprotection, particularly in models of ischemia-reperfusion injury. This compound's ability to reduce oxidative stress and improve cardiac function post-injury has been documented .
  • Antioxidant Activity :
    • This compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. This activity is particularly beneficial in cardiovascular health and neuroprotection .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : this compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of inflammatory mediators.
  • Modulation of Signaling Pathways : The compound can influence signaling pathways related to cell survival and apoptosis, particularly those involving NF-kB and MAPK pathways.
  • Direct Antibacterial Action : The structure of this compound may allow it to interact directly with bacterial membranes or interfere with bacterial metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against M. tuberculosis
Anti-inflammatoryReduces pro-inflammatory cytokine production
CardioprotectiveProtects against ischemia-reperfusion injury
AntioxidantMitigates oxidative stress

Case Study: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of various extracts from Leonurus japonicus. The chloroform extract containing this compound showed significant inhibition against M. tuberculosis H37Rv with an MIC value indicating potent activity. This highlights this compound's potential as a therapeutic agent in treating tuberculosis .

Case Study: Anti-inflammatory Effects

In vitro studies on this compound revealed its capacity to inhibit the secretion of TNF-alpha and IL-6 from activated macrophages, suggesting its role in modulating inflammatory responses . These findings align with traditional uses of Leonurus japonicus in folk medicine for treating inflammatory conditions.

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